molecular formula C7H13N3O2S B15308980 1-Isopropyl-5-methyl-1h-pyrazole-4-sulfonamide

1-Isopropyl-5-methyl-1h-pyrazole-4-sulfonamide

Cat. No.: B15308980
M. Wt: 203.26 g/mol
InChI Key: ZFLSOGJZVHMMAV-UHFFFAOYSA-N
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Description

1-Isopropyl-5-methyl-1h-pyrazole-4-sulfonamide is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group at the first position, a methyl group at the fifth position, and a sulfonamide group at the fourth position of the pyrazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-5-methyl-1h-pyrazole-4-sulfonamide typically involves the cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic compounds. One common method is the reaction of 1,3-diketones with arylhydrazines, which leads to the formation of the pyrazole ring . The reaction conditions often include the use of catalysts such as Nano-ZnO to enhance regioselectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of heterogeneous catalysts like Amberlyst-70, which is resinous, nontoxic, and thermally stable, is favored for its eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-5-methyl-1h-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted pyrazoles, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-Isopropyl-5-methyl-1h-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-methyl-1h-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

  • 1-Isopropyl-5-methyl-1h-pyrazole-4-sulfonyl chloride
  • 1-Methyl-1h-pyrazole-4-sulfonamide
  • 1-Isopropyl-3-methyl-1h-pyrazole-5-amine

Comparison: 1-Isopropyl-5-methyl-1h-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industrial applications.

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

5-methyl-1-propan-2-ylpyrazole-4-sulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-5(2)10-6(3)7(4-9-10)13(8,11)12/h4-5H,1-3H3,(H2,8,11,12)

InChI Key

ZFLSOGJZVHMMAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C)S(=O)(=O)N

Origin of Product

United States

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